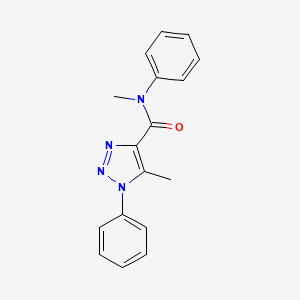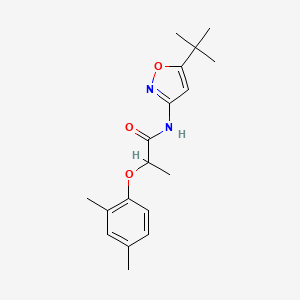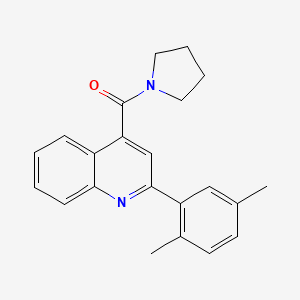![molecular formula C12H17Br2N3O B4620995 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B4620995.png)
2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide
説明
Pyrazole derivatives and cyclopropane-containing compounds are of significant interest in medicinal chemistry and organic synthesis due to their diverse biological activities and unique chemical properties. This section covers the synthesis, molecular and structural analysis, and chemical properties of compounds related to 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves 1,3-dipolar cycloadditions, annulations, or reactions with cyclopropanes. For example, 1-cyanocyclopropane-1-carboxylates react with arylhydrazines under Brønsted acid catalysis to afford 1,3,5-trisubstituted pyrazoles, demonstrating the versatility of cyclopropane derivatives in synthesizing structurally diverse pyrazole compounds (Xue et al., 2016).
Molecular Structure Analysis
Structural elucidation is critical in understanding the chemical behavior of new compounds. X-ray crystallography is a powerful tool in this regard. For instance, a novel pyrazole derivative was characterized, revealing a dihedral angle between the pyrazole and thiophene rings, which influences its chemical reactivity and potential intermolecular interactions (Kumara et al., 2018).
科学的研究の応用
Synthesis and Biological Evaluation
Research into compounds similar to 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide often focuses on their synthesis and evaluation for biological activities. For example, studies on benzothiazole derivatives have demonstrated potential as potent antitumor agents, highlighting the importance of structural analogs in the development of new therapeutic agents (Yoshida et al., 2005).
Asymmetric Syntheses
The asymmetric synthesis of amino cyclopropanecarboxylic acids demonstrates the versatility of cyclopropane derivatives in constructing biologically active molecules with specific stereochemical configurations. This underscores the utility of such compounds in the synthesis of enantiomerically pure substances (Alcaraz et al., 1994).
Catalytic Reactions and Formation of Heterocycles
Cyclopropanes and pyrazoles are frequently used in catalyzed reactions to form heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. Studies demonstrate the efficiency of such reactions in generating structurally diverse molecules, indicating the potential of cyclopropane and pyrazole derivatives in synthesizing new chemical entities with potential therapeutic applications (Tomilov et al., 2010).
Annulation Reactions
The use of cyclopropane derivatives in annulation reactions to synthesize pyrazole derivatives showcases the role of these compounds in constructing complex molecular architectures. Such methodologies provide access to a variety of pyrazole derivatives, emphasizing the synthetic utility of cyclopropane-containing compounds in organic chemistry (Xue et al., 2016).
Synthesis of Heterocyclic Compounds
Cyclopropane derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are crucial for the development of new drugs and materials. This underscores the significance of research into cyclopropane-based chemistry for advancing scientific and technological innovations (Meijere et al., 1989).
特性
IUPAC Name |
2,2-dibromo-1-methyl-N-[3-(5-methylpyrazol-1-yl)propyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br2N3O/c1-9-4-6-16-17(9)7-3-5-15-10(18)11(2)8-12(11,13)14/h4,6H,3,5,7-8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGJBXDDGOUASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCCNC(=O)C2(CC2(Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4620915.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4620917.png)
![10-({[4-(diethylamino)phenyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4620934.png)
![4-chloro-N-[(4-methylbenzyl)oxy]benzamide](/img/structure/B4620937.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methylpropanamide)](/img/structure/B4620945.png)
![methyl 5-[(dimethylamino)carbonyl]-2-{[(2,6-dimethyl-1-piperidinyl)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4620948.png)


![N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4620969.png)

![2-{[(2-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4620994.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4621007.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4621016.png)